Pebulate

描述

属性

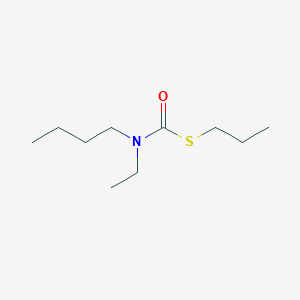

IUPAC Name |

S-propyl N-butyl-N-ethylcarbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NOS/c1-4-7-8-11(6-3)10(12)13-9-5-2/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGEJQUSYQTVSIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)C(=O)SCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NOS | |

| Record name | PEBULATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18186 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021199 | |

| Record name | Pebulate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pebulate is a colorless to yellow liquid with aromatic odor. Non corrosive. Used as an herbicide., Colorless or yellow liquid; [HSDB] Slightly yellow liquid; [MSDSonline] | |

| Record name | PEBULATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18186 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pebulate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6544 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

142 °C at 20 mm Hg | |

| Record name | PEBULATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/856 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

124 °F (OPEN CUP) | |

| Record name | PEBULATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/856 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in acetone, benzene, methanol, Soluble in xylene, Miscible with acetone, benzene, isopropanol, methanol and xylene., In water, 100 mg/L at 25 °C, Miscible with kerosene, methylisobutyl ketone, 4-methylpentan-2-one | |

| Record name | PEBULATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/856 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9458 at 30 °C/4 °C | |

| Record name | PEBULATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/856 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.08 [mmHg], VP: 9 Pa at 30 °C /6.751X10-2 mm Hg/, 8.85X10-2 mm Hg at 25 °C | |

| Record name | Pebulate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6544 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PEBULATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/856 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Tech material is 95% pure | |

| Record name | PEBULATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/856 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless or yellow liquid | |

CAS No. |

1114-71-2 | |

| Record name | PEBULATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18186 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | S-Propyl-N-butyl-N-ethylthiocarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1114-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pebulate [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001114712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pebulate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pebulate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PEBULATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1ECE7S074 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PEBULATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/856 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Pebulate Herbicide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pebulate is a thiocarbamate herbicide primarily utilized for the control of grassy and broadleaf weeds. Its herbicidal activity stems from the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for the formation of plant cuticular waxes and suberin. This guide provides a comprehensive overview of the biochemical and molecular mechanisms underlying this compound's mode of action, its bioactivation, and the pathways involved in its detoxification in tolerant plant species, often enhanced by the application of herbicide safeners. Detailed experimental protocols and visual representations of the key pathways are provided to support further research and development in this area.

Core Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongation

The primary molecular target of this compound is the enzymatic complex responsible for the elongation of very-long-chain fatty acids. VLCFAs are fatty acids with chain lengths of 20 carbons or more, and they are essential components of various cellular structures in plants, including cuticular waxes, suberin, and sphingolipids. The disruption of VLCFA synthesis leads to a cascade of physiological and developmental abnormalities in susceptible plants, ultimately resulting in growth inhibition and death.

Bioactivation of this compound

This compound itself is a pro-herbicide and requires metabolic activation within the plant to become phytotoxic. The parent compound is oxidized to this compound sulfoxide, which is the more potent and physiologically active form of the herbicide.[1] This bioactivation step is crucial for the subsequent inhibition of the VLCFA elongation machinery.

Inhibition of the VLCFA Elongation Complex

The VLCFA elongation complex is a multi-enzyme system located in the endoplasmic reticulum. It catalyzes the sequential addition of two-carbon units from malonyl-CoA to a growing fatty acyl-CoA chain. While the precise molecular target of this compound sulfoxide within this complex has not been definitively identified in the reviewed literature, it is hypothesized to be one of the key enzymes, most likely the condensing enzyme, β-ketoacyl-CoA synthase (KCS). This is based on the known mechanism of other herbicides that inhibit VLCFA synthesis.[2] Inhibition of this complex disrupts the production of VLCFAs, leading to a deficiency in the building blocks for essential surface lipids.

Quantitative Data on this compound Activity

| Compound | Plant Species | Concentration for Significant Inhibition of VLCFA Synthesis | Reference |

| This compound | Barley (Hordeum vulgare) | ≥ 25 µM | [3][4] |

| This compound | Wild Oats (Avena fatua) | ≥ 25 µM | [3][4] |

| This compound Sulfoxide | Barley (Hordeum vulgare) | Not specified, but greater inhibition than this compound | [1] |

| This compound Sulfoxide | Wild Oats (Avena fatua) | Not specified, but greater inhibition than this compound | [1] |

Signaling Pathways and Logical Relationships

The primary mechanism of this compound is a direct inhibition of a metabolic pathway rather than an interference with a classical signaling cascade. The logical relationship from this compound application to plant death is illustrated below.

Detoxification of this compound in Tolerant Plants

Tolerant plant species, particularly grass crops, can detoxify this compound and its active sulfoxide form. This detoxification is a key factor in the herbicide's selectivity. The process is often enhanced by the application of herbicide safeners.

Role of Herbicide Safeners and Glutathione S-Transferases (GSTs)

Herbicide safeners are chemical agents that, when applied to a crop, increase its tolerance to a subsequently applied herbicide. Safeners such as dichlormid have been shown to protect crops like barley from this compound injury.[3][5] They achieve this by inducing the expression of genes encoding detoxification enzymes, most notably Glutathione S-Transferases (GSTs).[1][6][7]

GSTs are a large family of enzymes that catalyze the conjugation of the tripeptide glutathione (GSH) to a wide range of electrophilic substrates, including the activated forms of herbicides. This conjugation reaction renders the herbicide more water-soluble and less toxic, marking it for sequestration into the vacuole or further metabolism.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action. These protocols are adapted from published research on VLCFA-inhibiting herbicides and GST assays.

In Vitro Assay for Inhibition of VLCFA Elongation (Adaptable for this compound)

This protocol is adapted from a method used to study the inhibition of Arabidopsis thaliana VLCFA elongases by chloroacetamide herbicides and can be modified to investigate this compound and its sulfoxide.[8][9]

Objective: To determine the inhibitory effect of this compound sulfoxide on the activity of a specific VLCFA elongase enzyme.

Materials:

-

Yeast expression system (Saccharomyces cerevisiae)

-

Expression vector (e.g., pYES2) containing the coding sequence of a plant VLCFA elongase (e.g., a KCS gene)

-

Yeast growth media (SD-Ura for selection, SGR-Ura for induction)

-

This compound sulfoxide stock solution (in a suitable solvent like DMSO)

-

Radiolabeled precursor: [1-14C]malonyl-CoA or [1-14C]acetate

-

Fatty acyl-CoA substrates (e.g., stearoyl-CoA, arachidoyl-CoA)

-

Microsomal fraction isolation buffer

-

Thin Layer Chromatography (TLC) plates and developing solvents

-

Phosphorimager or scintillation counter

Workflow Diagram:

Procedure:

-

Heterologous Expression of VLCFA Elongase:

-

Clone the coding sequence of the target plant VLCFA elongase into the yeast expression vector.

-

Transform the expression construct into S. cerevisiae.

-

Grow the transformed yeast in selective medium and induce protein expression according to the vector's specifications.

-

-

Isolation of Microsomal Fractions:

-

Harvest the yeast cells and prepare spheroplasts.

-

Lyse the spheroplasts and perform differential centrifugation to isolate the microsomal fraction, which contains the endoplasmic reticulum and the expressed elongase.

-

-

In Vitro Elongation Assay:

-

Set up reaction mixtures containing the microsomal fraction, a fatty acyl-CoA substrate, radiolabeled malonyl-CoA or acetate, and necessary cofactors (e.g., NADPH).

-

Add varying concentrations of this compound sulfoxide (and a solvent control) to different reaction tubes.

-

Incubate the reactions at an optimal temperature for a defined period.

-

-

Analysis of Fatty Acid Products:

-

Stop the reactions and extract the total fatty acids.

-

Separate the fatty acids by chain length using TLC.

-

Visualize the radiolabeled fatty acid products using a phosphorimager or quantify them by scraping the corresponding spots from the TLC plate and using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of VLCFA synthesis at each this compound sulfoxide concentration compared to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Assay for Glutathione S-Transferase (GST) Activity in Plant Extracts

This protocol provides a general method to measure the activity of GST in plant extracts, which can be used to assess the effect of safeners on the detoxification of a model substrate.

Objective: To measure the increase in GST activity in plant tissues treated with a herbicide safener.

Materials:

-

Plant tissue (e.g., coleoptiles of a grass species)

-

Herbicide safener (e.g., dichlormid)

-

Extraction buffer

-

Spectrophotometer

-

Substrates: 1-chloro-2,4-dinitrobenzene (CDNB) and reduced glutathione (GSH)

Procedure:

-

Plant Treatment:

-

Germinate and grow seedlings in the presence or absence of the herbicide safener.

-

-

Protein Extraction:

-

Harvest the plant tissue and homogenize it in a cold extraction buffer.

-

Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the soluble proteins, including GSTs.

-

-

GST Activity Assay:

-

Prepare a reaction mixture containing phosphate buffer, GSH, and the plant protein extract.

-

Initiate the reaction by adding CDNB.

-

Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of increase in absorbance is directly proportional to the GST activity, as the product of the reaction, S-(2,4-dinitrophenyl)glutathione, absorbs at this wavelength.

-

-

Data Analysis:

-

Calculate the specific activity of GST (e.g., in µmol of product formed per minute per mg of protein).

-

Compare the GST activity in extracts from safener-treated and untreated plants to determine the fold-induction.

-

Conclusion

This compound's herbicidal efficacy is rooted in its ability to be bioactivated to this compound sulfoxide, which subsequently inhibits the synthesis of very-long-chain fatty acids. This disruption of a fundamental metabolic pathway leads to the failure of cuticular wax and suberin formation, resulting in plant death. The selectivity of this compound in certain grass crops is, in part, due to their ability to detoxify the herbicide through glutathione conjugation, a process that can be significantly enhanced by the application of herbicide safeners. While the general mechanism of action is well-understood, further research is warranted to identify the precise molecular target of this compound sulfoxide within the VLCFA elongation complex and to fully elucidate the metabolic fate of the this compound-glutathione conjugate in tolerant species. The experimental protocols provided in this guide offer a framework for such future investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. ils.unc.edu [ils.unc.edu]

- 3. Fatty acid elongation is important in the activity of thiocarbamate herbicides and in safening by dichlormid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fatty acid elongation is important in the activity of thiocarbamate herbicides and in safening by dichlormid. | Sigma-Aldrich [sigmaaldrich.com]

- 5. The inhibition of fatty acid elongation by this compound can be effectively counteracted by the safener dichlormid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Induction of glutathione S-transferases in Arabidopsis by herbicide safeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical and Pharmacological Properties of Pebulate

Abstract: This document provides a comprehensive technical overview of pebulate, a thiocarbamate herbicide. It details the compound's chemical structure, physicochemical properties, mechanism of action, metabolic pathways, and toxicological profile. The guide is intended for researchers, scientists, and professionals in drug development, offering summarized data in tabular formats, generalized experimental protocols for its analysis, and visualizations of key biological and chemical processes. This compound acts primarily by inhibiting the synthesis of very-long-chain fatty acids in plants and also exhibits neurotoxic effects in animals through the inhibition of acetylcholinesterase.

Chemical Identity and Structure

This compound, known by the IUPAC name S-propyl N-butyl-N-ethylcarbamothioate, is a selective, systemic herbicide absorbed through roots and translocated throughout the plant.[1] It is primarily used for the pre-emergence control of grassy and broadleaf weeds in crops such as sugar beets, tobacco, and tomatoes.[2][3]

| Identifier | Value |

| IUPAC Name | S-propyl N-butyl-N-ethylcarbamothioate[1][2][4][5] |

| CAS Name | S-propyl N-butyl-N-ethylcarbamothioate[4] |

| CAS Number | 1114-71-2[2][4][5][6] |

| Molecular Formula | C₁₀H₂₁NOS[2][4][5][6][7] |

| Molecular Weight | 203.35 g/mol [2][7] |

| Canonical SMILES | CCCCN(CC)C(=O)SCCC[1][2][7] |

| InChIKey | SGEJQUSYQTVSIU-UHFFFAOYSA-N[2][4][5][7] |

| Synonyms | Tillam, PEBC, Stauffer R-2061, S-propyl butylethylthiocarbamate[1][2][6][8] |

| Chemical Class | Thiocarbamate Herbicide[1][2][4] |

Physicochemical Properties

This compound is a colorless to yellow liquid characterized by an aromatic odor.[2][9] It is stable under normal conditions but can decompose in aqueous solutions, a process accelerated by acids.[9]

| Property | Value |

| Physical State | Colorless to yellow liquid[1][2][9] |

| Odor | Aromatic[2][9] |

| Boiling Point | 142 °C at 20 mmHg[3][6] |

| Density | 0.9552 g/mL at 20 °C[3] |

| Vapor Pressure | 8.9 x 10⁻³ mmHg at 25 °C[3] |

| Water Solubility | 60 - 100 mg/L at 20 °C[1][3] |

| Organic Solvent Solubility | Miscible with acetone, benzene, isopropanol, methanol, and xylene[3][6] |

| Octanol/Water Partition Coefficient (log Kow) | 3.98 (Kow = 9.6 x 10³)[3] |

Mechanism of Action

This compound's herbicidal activity and toxicological effects stem from distinct biochemical interactions.

Herbicidal Action: The primary mechanism in plants is the inhibition of fatty acid elongation, which disrupts the biosynthesis of very-long-chain fatty acids (VLCFAs).[2][10] These VLCFAs are essential precursors for surface waxes and suberin, which protect the plant.[2][10] Inhibition of their synthesis compromises the integrity of the plant cuticle, leading to death.[10] The sulfoxide derivative of this compound is believed to be the active metabolite in vivo.[10]

Toxicological Action: In animals, this compound acts as a reversible cholinesterase inhibitor.[3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing neurotoxic effects.[3][11] This is a major toxic effect observed in toxicology studies, alongside degenerative changes in nerve fibers in test animals.[3]

Pharmacokinetics and Metabolism

In mammals, this compound is readily absorbed and distributed, with the highest concentrations found in the liver and blood.[2] It is extensively metabolized and rapidly eliminated, primarily through expired air as CO₂, urine, and to a lesser extent, feces.[2][12] The biological half-life in rat organs is estimated to be between 2 and 3.6 days.[2]

Two primary metabolic pathways have been identified in mammals:[2]

-

Sulfoxidation and Conjugation: Oxidation of the sulfur atom to a sulfoxide, which can be further oxidized to a sulfone or undergo conjugation with glutathione. The glutathione conjugate is then cleaved to a cysteine derivative and ultimately metabolized to a mercapturic acid compound.[2]

-

Hydrolysis and Oxidation: Hydrolytic cleavage of the thiocarbamate ester bond yields propylmercaptan.[2] This is followed by further oxidation and entry into the general carbon metabolic pool.[2] Hydroxylation of the butyl and ethyl groups also occurs.[2]

Major metabolites identified in rats include this compound sulfoxide, this compound mercapturate, hydroxylated this compound, butylamine, and ethylbutylamine.[2]

Toxicology Profile

This compound exhibits low acute toxicity via oral, dermal, and inhalation routes.[2][3] It is classified as a slight to mild irritant for skin and eyes and is not a skin sensitizer.[2][3][12] Long-term studies in rodents have not found evidence of carcinogenicity, and in vitro studies have not shown evidence of genotoxicity.[12]

| Toxicological Endpoint | Result / Observation |

| Acute Oral Toxicity (LD₅₀, rat) | 1.12 g/kg[6] |

| Acute Dermal/Inhalation Toxicity | Low[2][3][12] |

| Skin and Eye Irritation | Slight to mild irritant[2][3] |

| Skin Sensitization | Not a sensitizer[2][12] |

| Neurotoxicity | Reversible cholinesterase inhibitor; induced nerve fiber degeneration in animal studies[3][11] |

| Genotoxicity | No evidence in available in vitro studies[12] |

| Carcinogenicity | No evidence in 2-year rat and mouse studies[12] |

| Reproductive & Developmental Toxicity | No effects on reproduction or fetal development; decreased parental and offspring body weight at high doses[12] |

Synthesis and Analysis

Chemical Synthesis

The industrial synthesis of this compound involves a two-step process.[1] First, butylethylamine is reacted with carbon disulfide to create a dithiocarbamate intermediate.[1] This intermediate is subsequently alkylated with a propyl halide, such as propyl chloride or bromide, to form the final this compound molecule.[1] The reaction is typically performed in an organic solvent, and the final product is purified by distillation or solvent extraction.[1]

Experimental Protocols for Analysis

The analysis of this compound residues in environmental and biological samples typically requires extraction, cleanup, and sensitive chromatographic techniques.

Protocol 1: Generalized Method for this compound Analysis in Water

This protocol is based on common techniques for pesticide residue analysis in aqueous matrices, such as those outlined in USEPA methods.[12]

-

1. Sample Preparation:

-

Collect 1L of water in an amber glass bottle.

-

If required, adjust the pH to neutral.

-

-

2. Extraction (Solid-Phase Extraction - SPE):

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Pass the 1L water sample through the cartridge at a flow rate of 5-10 mL/min.

-

Dry the cartridge under a vacuum or with nitrogen gas.

-

Elute the this compound from the cartridge using an appropriate organic solvent, such as ethyl acetate or dichloromethane.

-

-

3. Concentration and Reconstitution:

-

Concentrate the eluate to near dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent (e.g., ethyl acetate) for analysis.

-

-

4. Instrumental Analysis (GC-NPD or GC-MS):

-

Technique: Gas Chromatography with a Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometry (MS).[12]

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection: 1-2 µL of the final extract.

-

Oven Program: A temperature gradient suitable for eluting this compound (e.g., initial temp 60°C, ramp to 280°C).

-

Detection: For GC-MS, monitor characteristic ions of this compound for quantification and confirmation. The NPD provides selective detection for nitrogen-containing compounds.

-

Protocol 2: Generalized Method for this compound Analysis in Food/Soil Matrices

This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.[13]

-

1. Sample Homogenization & Extraction:

-

Weigh 10-15 g of a homogenized sample (e.g., tomato paste, soil) into a 50 mL centrifuge tube.

-

Add 10-15 mL of acetonitrile.

-

Add a salt mixture (e.g., magnesium sulfate, sodium chloride) to induce phase separation.

-

Shake vigorously for 1 minute and centrifuge.

-

-

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the upper acetonitrile layer to a new centrifuge tube.

-

Add a d-SPE cleanup sorbent mixture. This typically contains a primary secondary amine (PSA) sorbent to remove fatty acids and sugars, and magnesium sulfate to remove residual water. For pigmented samples, graphitized carbon black (GCB) may be included.

-

Vortex for 30 seconds and centrifuge.

-

-

3. Final Preparation and Analysis:

-

Take an aliquot of the cleaned extract for direct analysis or for solvent exchange if required.

-

Analyze using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as described in the previous protocol.[13] Gel Permeation Chromatography (GPC) can also be used as an alternative, highly effective cleanup step for samples with high lipid content.[14][15]

-

References

- 1. This compound (Ref: R 2061) [sitem.herts.ac.uk]

- 2. This compound | C10H21NOS | CID 14215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 5. This compound [webbook.nist.gov]

- 6. This compound [drugfuture.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. This compound [webbook.nist.gov]

- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. Fatty acid elongation is important in the activity of thiocarbamate herbicides and in safening by dichlormid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. toxno.com.au [toxno.com.au]

- 12. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 13. mdpi.com [mdpi.com]

- 14. ysi.com [ysi.com]

- 15. labconco.com [labconco.com]

An In-depth Technical Guide to the Synthesis of Pebulate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for pebulate, a thiocarbamate herbicide. The document details the core chemical reactions, identifies key intermediates, and presents experimental protocols. Quantitative data is summarized for clarity, and signaling pathways and experimental workflows are visualized to facilitate understanding.

This compound, chemically known as S-propyl N-butyl-N-ethylcarbamothioate, is a selective herbicide used for the control of grassy and broadleaf weeds.[1] Its synthesis is a multi-step process involving the formation of a key intermediate, which is then reacted to yield the final product.

This compound Synthesis Pathway

The most probable and industrially relevant synthetic route to this compound involves a two-step process. The first step is the synthesis of the intermediate N-butyl-N-ethylcarbamoyl chloride from the corresponding secondary amine and phosgene (or a phosgene equivalent). The second step involves the reaction of this carbamoyl chloride with propanethiol to form the final this compound product.

An alternative, and also plausible, pathway involves the initial reaction of propanethiol with phosgene to form S-propyl chlorothioformate. This intermediate is then reacted with N-butyl-N-ethylamine to yield this compound. A patent from Stauffer Chemical, the original developer of this compound, describes a similar process for analogous asymmetric thiolcarbamates, providing strong evidence for this synthetic strategy.[2]

Below is a detailed breakdown of the likely primary synthesis pathway.

Step 1: Synthesis of N-butyl-N-ethylcarbamoyl chloride

The initial step in the synthesis of this compound is the formation of the key intermediate, N-butyl-N-ethylcarbamoyl chloride. This is achieved through the reaction of N-butyl-N-ethylamine with phosgene or a phosgene equivalent like triphosgene. Phosgene is a highly reactive and toxic gas, and its handling requires specialized equipment and stringent safety precautions. In a laboratory setting, solid and less hazardous phosgene equivalents such as triphosgene are often preferred.

The reaction proceeds via a nucleophilic attack of the secondary amine on the carbonyl carbon of phosgene, leading to the displacement of a chloride ion and the formation of the carbamoyl chloride. A base, often an excess of the amine reactant itself or a non-nucleophilic tertiary amine like triethylamine, is used to neutralize the hydrogen chloride byproduct generated during the reaction.

Reaction Scheme:

N-butyl-N-ethylamine + Phosgene → N-butyl-N-ethylcarbamoyl chloride + HCl

Step 2: Synthesis of S-propyl N-butyl-N-ethylcarbamothioate (this compound)

The final step in the synthesis is the reaction of the N-butyl-N-ethylcarbamoyl chloride intermediate with 1-propanethiol (also known as n-propyl mercaptan). This reaction is typically carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion. The thiolate then attacks the electrophilic carbonyl carbon of the carbamoyl chloride, displacing the chloride to form the thiocarbamate linkage of the this compound molecule.

Reaction Scheme:

N-butyl-N-ethylcarbamoyl chloride + 1-Propanethiol → S-propyl N-butyl-N-ethylcarbamothioate (this compound) + HCl

Data Presentation

The following table summarizes the key quantitative data associated with the this compound synthesis pathway, based on analogous reactions described in the patent literature.[2]

| Step | Reactant 1 | Reactant 2 | Product | Molar Ratio (Reactant 1:Reactant 2) | Yield | Refractive Index (nD) |

| 1 | N-butyl-N-ethylamine | Phosgene/Triphosgene | N-butyl-N-ethylcarbamoyl chloride | - | - | - |

| 2 | N-butyl-N-ethylcarbamoyl chloride | 1-Propanethiol | This compound | - | ~90% | ~1.478 |

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound, adapted from general procedures for the synthesis of analogous thiocarbamates.[2]

Protocol 1: Synthesis of N-butyl-N-ethylcarbamoyl chloride

Materials:

-

N-butyl-N-ethylamine

-

Triphosgene (as a safer alternative to phosgene)

-

Anhydrous dichloromethane (or another suitable inert solvent)

-

Triethylamine

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (three-necked flask, dropping funnel, condenser, magnetic stirrer)

Procedure:

-

A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is charged with a solution of triphosgene (0.4 equivalents) in anhydrous dichloromethane.

-

The flask is cooled to 0 °C in an ice bath.

-

A solution of N-butyl-N-ethylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane is added dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

The reaction mixture is then filtered to remove the triethylamine hydrochloride salt.

-

The filtrate is concentrated under reduced pressure to yield the crude N-butyl-N-ethylcarbamoyl chloride, which can be used in the next step without further purification or purified by vacuum distillation.

Protocol 2: Synthesis of S-propyl N-butyl-N-ethylcarbamothioate (this compound)

Materials:

-

N-butyl-N-ethylcarbamoyl chloride

-

1-Propanethiol

-

Sodium hydroxide

-

Anhydrous diethyl ether (or another suitable inert solvent)

-

Standard laboratory glassware

Procedure:

-

A solution of 1-propanethiol (1.0 equivalent) in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under a nitrogen atmosphere.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of sodium hydroxide (1.0 equivalent) in water is added dropwise to form the sodium propanethiolate.

-

A solution of N-butyl-N-ethylcarbamoyl chloride (1.0 equivalent) in anhydrous diethyl ether is then added dropwise to the reaction mixture.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.

-

The reaction mixture is washed with water and brine to remove any unreacted starting materials and salts.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by vacuum distillation to obtain pure S-propyl N-butyl-N-ethylcarbamothioate.

Mandatory Visualizations

This compound Synthesis Pathway Diagram

Caption: The two-step synthesis pathway of this compound.

Experimental Workflow for this compound Synthesis

Caption: Experimental workflow for the synthesis of this compound.

References

Pebulate's Mode of Action on Fatty Acid Elongation: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pebulate, a member of the thiocarbamate class of herbicides, exerts its phytotoxic effects through the specific inhibition of very-long-chain fatty acid (VLCFA) elongation in plants. This technical guide delineates the molecular mechanism of this compound, beginning with its bioactivation to the active sulfoxide form. The document compiles available quantitative data on the inhibition of VLCFA synthesis, provides detailed experimental methodologies for assessing its impact on fatty acid metabolism, and presents visual representations of the pertinent biochemical pathways and experimental workflows. This guide is designed to be a comprehensive resource for professionals engaged in herbicide research and development.

Introduction to this compound

This compound (S-propyl butyl(ethyl)thiocarbamate) is a selective, soil-applied herbicide utilized for the pre-emergent control of annual grasses and broadleaf weeds. As a thiocarbamate, its mode of action is the disruption of lipid synthesis, a process vital for the integrity of plant cellular structures and protective layers.

The Core Mechanism: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongation

The primary herbicidal action of this compound is the targeted inhibition of the fatty acid elongase (FAE) complex, which is responsible for the synthesis of VLCFAs (fatty acids with more than 18 carbon atoms). VLCFAs are critical precursors for the biosynthesis of cuticular waxes and suberin, which form protective barriers on the plant surface, preventing desiccation and pathogen entry.

Bioactivation: The Conversion to this compound Sulfoxide

This compound is a pro-herbicide, requiring metabolic activation within the plant to become phytotoxic. This activation occurs via sulfoxidation, a reaction that converts this compound to this compound sulfoxide. This sulfoxide derivative is the physiologically active molecule that directly inhibits the FAE complex. This bioactivation is a critical step in the herbicidal activity of this compound and other thiocarbamates.

dot

Quantitative Data on VLCFA Synthesis Inhibition

| Plant Species | Treatment | Concentration | Effect on VLCFA Synthesis | Reference |

| Barley (Hordeum vulgare) | This compound | ≥25 µM | Significant inhibition | |

| Wild Oats (Avena fatua) | This compound | ≥25 µM | Significant inhibition | |

| Barley (Hordeum vulgare) | This compound Sulfoxide | ≥25 µM | Significant inhibition | |

| Wild Oats (Avena fatua) | This compound Sulfoxide | ≥25 µM | Significant inhibition |

Experimental Protocols

The investigation of this compound's mode of action on fatty acid elongation relies on specific experimental procedures. The following is a representative protocol for the analysis of fatty acid composition in plants treated with this compound, based on common methodologies in the field.

In Vivo Radiolabeling of Fatty Acids

This protocol allows for the tracing of newly synthesized fatty acids and the assessment of the inhibitory effects of herbicides.

Materials:

-

Seeds of the target plant species (e.g., barley, wild oats)

-

Growth medium (e.g., Hoagland solution)

-

This compound and/or this compound sulfoxide solutions of known concentrations

-

[1-¹⁴C]acetate (radiolabeled precursor)

-

Solvents for lipid extraction (e.g., chloroform, methanol)

-

Thin-layer chromatography (TLC) plates

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Scintillation counter

Procedure:

-

Plant Growth: Germinate and grow seedlings in a controlled environment (e.g., growth chamber) in a hydroponic or suitable soil-free medium.

-

Herbicide Treatment: Introduce this compound or this compound sulfoxide to the growth medium at various concentrations. Include a control group with no herbicide.

-

Radiolabeling: After a defined period of herbicide exposure, introduce [1-¹⁴C]acetate to the growth medium and incubate for a specific duration to allow for the incorporation of the radiolabel into newly synthesized fatty acids.

-

Lipid Extraction: Harvest the plant tissue (e.g., shoots, roots), and immediately freeze in liquid nitrogen to halt metabolic activity. Extract total lipids from the homogenized tissue using a mixture of chloroform and methanol.

-

Fatty Acid Methyl Ester (FAME) Preparation: Saponify the lipid extract to release free fatty acids and then methylate them to form fatty acid methyl esters (FAMEs), which are volatile and suitable for gas chromatography.

-

Analysis:

-

Thin-Layer Chromatography (TLC): Separate the different lipid classes on TLC plates to isolate the fatty acid fraction.

-

Scintillation Counting: Quantify the amount of radioactivity in the fatty acid fraction to determine the overall rate of fatty acid synthesis.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Separate and identify the individual FAMEs to determine the effect of the herbicide on the fatty acid profile, particularly the relative abundance of VLCFAs.

-

Visualization of Pathways and Workflows

Fatty Acid Elongation Pathway and Site of this compound Inhibition

The following diagram illustrates the key steps in the fatty acid elongation cycle and the point of inhibition by this compound sulfoxide.

dot

Experimental Workflow for Analyzing this compound's Effect on Fatty Acid Metabolism

This diagram outlines the typical experimental steps involved in studying the impact of this compound on plant fatty acid synthesis.

dot

Downstream Consequences of VLCFA Inhibition

The inhibition of VLCFA synthesis by this compound has significant downstream effects on plant physiology. The reduction in cuticular wax and suberin production compromises the plant's ability to regulate water loss, leading to desiccation. Furthermore, VLCFAs are precursors to sphingolipids, which are important components of cell membranes and are involved in signal transduction pathways related to programmed cell death and stress responses. Disruption of sphingolipid biosynthesis can therefore lead to broader cellular dysfunction.

Conclusion

This compound's herbicidal activity is fundamentally linked to its ability to be bioactivated to this compound sulfoxide, which subsequently inhibits the elongation of very-long-chain fatty acids. This targeted disruption of a critical metabolic pathway leads to the impairment of essential protective barriers and cellular components in susceptible plants. A thorough understanding of this mode of action is crucial for the effective and sustainable use of thiocarbamate herbicides and for the development of novel herbicidal compounds. Further research to obtain precise quantitative data, such as IC50 values, and to fully elucidate the downstream signaling consequences of VLCFA inhibition will provide a more complete picture of this compound's mechanism of action.

Pebulate Degradation in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of the thiocarbamate herbicide pebulate in the soil environment. It synthesizes available data on its persistence, outlines the primary degradation pathways, and details the experimental methodologies required for its study. This document is intended to serve as a valuable resource for professionals involved in environmental fate studies, agrochemical development, and soil science research.

Introduction to this compound and its Environmental Fate

This compound (S-propyl butylethylthiocarbamate) is a selective herbicide used for the control of grassy and broadleaf weeds.[1] Like other thiocarbamates, its persistence and transformation in soil are critical determinants of its environmental impact. The primary mechanism for the dissipation of thiocarbamate herbicides from soil is microbial degradation.[2] Chemical processes such as hydrolysis may also contribute, although to a lesser extent in moist, microbially active soils.[2]

Quantitative Data on this compound in Soil

The persistence of this compound in soil is influenced by factors such as soil type, moisture, temperature, and microbial activity.[3][4] The available quantitative data on this compound's soil half-life and mobility are summarized below.

| Parameter | Value | Soil Type | Conditions | Reference |

| Half-life (t½) | 36-60 days | Sandy Loam | Aerobic | [1] |

| 1 to 4 weeks (typical for thiocarbamates) | Not specified | Not specified | [2] | |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 291-630 | Not specified | Not specified | [1] |

Table 1: Soil half-life and Koc values for this compound.

Proposed Degradation Pathway and Products of this compound in Soil

While specific studies detailing the complete degradation pathway of this compound in soil are limited, a scientifically sound pathway can be proposed based on the known metabolism of structurally similar thiocarbamate herbicides such as butylate and EPTC. The primary degradation mechanisms are expected to be hydrolysis and oxidation.

Hydrolysis

The initial and primary step in the microbial degradation of thiocarbamates is the hydrolysis of the thioester bond.[1] This cleavage results in the formation of a mercaptan and a secondary amine.

Oxidation (Sulfoxidation)

Another key transformation is the oxidation of the sulfur atom to form a sulfoxide.[5] This metabolite can then undergo further degradation.

Based on these established pathways for related compounds, the proposed primary degradation products of this compound in soil are:

| Degradation Product | Chemical Structure | Formation Pathway |

| N-ethyl-N-butylamine | CH₃CH₂N(H)CH₂CH₂CH₂CH₃ | Hydrolysis |

| Propanethiol (Propyl Mercaptan) | CH₃CH₂CH₂SH | Hydrolysis |

| This compound Sulfoxide | C₁₀H₂₁NO₂S | Oxidation |

| Propyl Sulfonic Acid | CH₃CH₂CH₂SO₃H | Further oxidation of propanethiol |

Table 2: Proposed primary degradation products of this compound in soil.

The following diagram illustrates the proposed degradation pathway of this compound in a soil environment.

Proposed degradation pathway of this compound in soil.

Experimental Protocol for a this compound Soil Degradation Study

This section outlines a detailed methodology for conducting a laboratory-based study to identify and quantify the degradation products of this compound in soil. This protocol is based on established guidelines for pesticide metabolism studies.

Materials and Reagents

-

This compound (analytical standard, >98% purity)

-

Radiolabeled this compound (e.g., ¹⁴C-labeled in a stable position)

-

Analytical standards of expected degradation products (N-ethyl-N-butylamine, propanethiol, this compound sulfoxide)

-

Organic solvents (acetonitrile, methanol, ethyl acetate - all HPLC or GC grade)

-

Deionized water

-

Scintillation cocktail

-

Selected soil for the study (e.g., sandy loam)

Soil Selection and Preparation

-

Soil Sourcing: Collect a representative soil sample (e.g., sandy loam) from a site with no recent history of pesticide application.

-

Characterization: Analyze the soil for its physicochemical properties, including pH, organic carbon content, texture (sand, silt, clay content), and microbial biomass.

-

Sieving and Acclimation: Air-dry the soil to a workable moisture content and sieve it through a 2 mm mesh to remove large debris. Acclimate the soil at the intended incubation temperature for at least 48 hours before the experiment.

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow.

Workflow for a this compound soil degradation study.

Incubation Procedure

-

Sample Preparation: Weigh equivalent amounts of the prepared soil (e.g., 50 g dry weight equivalent) into individual incubation flasks.

-

Moisture Adjustment: Adjust the soil moisture to a predetermined level (e.g., 50-60% of maximum water holding capacity).

-

This compound Application: Prepare a stock solution of radiolabeled this compound. Apply the solution evenly to the surface of the soil in each flask to achieve a concentration relevant to typical field application rates.

-

Incubation: Seal the flasks (allowing for air exchange but minimizing moisture loss) and incubate them in the dark at a constant temperature (e.g., 20-25°C). Include control flasks with no this compound and sterile control flasks (autoclaved soil) to differentiate between microbial and chemical degradation.

Sampling and Extraction

-

Sampling Intervals: At predetermined time points (e.g., 0, 1, 3, 7, 14, 30, and 60 days), remove triplicate flasks for analysis.

-

Extraction: Extract the soil samples with a suitable solvent system, such as a mixture of acetonitrile and water. This is typically done by shaking the soil-solvent mixture for a specified period.

-

Separation: Separate the liquid extract from the soil solids by centrifugation or filtration.

Analytical Methods

-

Total Radioactivity Measurement: Determine the total radioactivity in the soil extracts using Liquid Scintillation Counting (LSC). This will be used to calculate the mass balance and the rate of dissipation of the radiolabeled compound.

-

Identification and Quantification of Degradation Products:

-

Sample Preparation: Concentrate the extracts and, if necessary, perform a clean-up step using Solid Phase Extraction (SPE). Derivatization may be required for the analysis of certain metabolites.

-

GC-MS Analysis: Analyze the prepared extracts using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Chromatography: Use a suitable capillary column (e.g., DB-5ms) with a temperature gradient to separate this compound from its degradation products.

-

Mass Spectrometry: Operate the mass spectrometer in both full scan mode for the identification of unknown metabolites and selected ion monitoring (SIM) mode for the quantification of the parent compound and known degradation products against their analytical standards.

-

-

Conclusion

The degradation of this compound in soil is a crucial process that dictates its environmental persistence and potential for off-site transport. While specific data on its degradation products are not extensively published, the known pathways for similar thiocarbamate herbicides provide a strong foundation for predicting its fate. The primary degradation products are likely to be N-ethyl-N-butylamine, propanethiol, and this compound sulfoxide, formed through microbial hydrolysis and oxidation. The detailed experimental protocol provided in this guide offers a robust framework for researchers to investigate the degradation of this compound and its metabolites in soil, thereby contributing to a more complete understanding of its environmental behavior.

References

- 1. Butylate | C11H23NOS | CID 16181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. my.ucanr.edu [my.ucanr.edu]

- 3. Accelerated Degradation of Thiocarbamate Herbicides in Soil with Prior Thiocarbamate Herbicide Exposure | Weed Science | Cambridge Core [cambridge.org]

- 4. journals.asm.org [journals.asm.org]

- 5. EXTOXNET PIP - BUTYLATE [extoxnet.orst.edu]

Pebulate Metabolism in Target Weed Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pebulate, a thiocarbamate herbicide, is utilized for the selective control of grassy and broadleaf weeds in various crops. Its herbicidal activity stems from the inhibition of very long-chain fatty acid (VLCFA) synthesis, a crucial process for the formation of plant cuticular waxes and suberin[1]. The efficacy of this compound is intrinsically linked to its metabolic fate within the target weed species. Understanding the metabolic pathways, the enzymes involved, and the rate of detoxification is paramount for optimizing herbicide performance, managing resistance, and developing novel weed control strategies. This technical guide provides an in-depth overview of this compound metabolism, focusing on potential pathways and experimental approaches for its study in key weed species such as barnyardgrass (Echinochloa crus-galli) and Canada thistle (Cirsium arvense).

Core Metabolic Pathways of this compound

The metabolism of thiocarbamate herbicides like this compound in plants is a multi-phase process designed to detoxify and eliminate the xenobiotic compound. The primary pathways involve oxidation and conjugation reactions.

Phase I: Activation via Sulfoxidation

The initial and critical step in this compound metabolism is believed to be the oxidation of the sulfur atom to form this compound sulfoxide[1][2]. This reaction is catalyzed by cytochrome P450 monooxygenases (CYPs). The resulting sulfoxide is a more reactive and potent inhibitor of VLCFA synthesis, making this a bioactivation step[1].

Phase II: Detoxification through Conjugation

Following sulfoxidation, the reactive this compound sulfoxide is detoxified by conjugation with endogenous molecules. The most prominent conjugation reaction involves glutathione (GSH), catalyzed by glutathione S-transferases (GSTs)[2]. This reaction forms a glutathione conjugate, which is significantly less toxic and more water-soluble, priming it for sequestration.

Phase III: Sequestration and Further Metabolism

The glutathione conjugate of this compound is typically transported into the vacuole for storage or further metabolized into smaller peptide conjugates.

An alternative, though less emphasized, metabolic route for thiocarbamates is hydrolysis of the ester linkage, which would yield a mercaptan, a secondary amine, and carbon dioxide[2].

Key Enzymes in this compound Metabolism

Two major enzyme superfamilies are implicated in the metabolism of this compound and other herbicides:

-

Cytochrome P450 Monooxygenases (CYPs): This large and diverse family of enzymes plays a crucial role in the oxidative metabolism of a wide range of xenobiotics, including herbicides[3][4]. In the context of this compound, CYPs are responsible for the initial sulfoxidation step. Enhanced CYP activity has been linked to herbicide resistance in various weed species, including Echinochloa spp.[3][5].

-

Glutathione S-Transferases (GSTs): GSTs are key detoxification enzymes that catalyze the conjugation of electrophilic compounds with glutathione[6]. The resulting conjugates are less toxic and more easily sequestered or excreted. Elevated GST activity is a known mechanism of herbicide resistance in many weed species[7]. Safeners, chemicals used to protect crops from herbicide injury, often function by inducing GST activity[2].

Quantitative Analysis of this compound Metabolism

Precise quantitative data is essential for a thorough understanding of this compound metabolism and its role in herbicide selectivity and resistance. Due to the limited availability of public data on this compound metabolism in Echinochloa crus-galli and Cirsium arvense, the following tables are presented as templates to guide future research.

Table 1: Hypothetical Metabolic Rate of this compound in Weed Species

| Weed Species | Tissue | This compound Half-life (hours) | Major Metabolite Detected | Method of Analysis |

| Echinochloa crus-galli | Leaf | 18 | This compound Sulfoxide | LC-MS/MS |

| Root | 24 | This compound Sulfoxide | LC-MS/MS | |

| Cirsium arvense | Leaf | 22 | This compound-Glutathione Conjugate | LC-MS/MS |

| Root | 30 | This compound-Glutathione Conjugate | LC-MS/MS |

Table 2: Hypothetical Enzyme Kinetics for this compound Metabolism

| Enzyme Source | Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) |

| E. crus-galli Microsomes | Cytochrome P450 | This compound | 75 | 0.5 |

| E. crus-galli Cytosol | Glutathione S-Transferase | This compound Sulfoxide | 50 | 2.0 |

| C. arvense Microsomes | Cytochrome P450 | This compound | 90 | 0.3 |

| C. arvense Cytosol | Glutathione S-Transferase | This compound Sulfoxide | 65 | 1.5 |

Experimental Protocols

The following provides a generalized, detailed methodology for investigating this compound metabolism in target weed species.

Plant Material and Herbicide Treatment

-

Plant Growth: Grow target weed species (E. crus-galli, C. arvense) from seed in a controlled environment (growth chamber or greenhouse) to ensure uniformity.

-

Herbicide Application: Treat plants at a susceptible growth stage (e.g., 3-4 leaf stage for E. crus-galli) with a known concentration of this compound. For metabolic studies, it is highly recommended to use radiolabeled this compound (e.g., 14C-pebulate) to facilitate tracking and quantification of the herbicide and its metabolites.

Sample Collection and Extraction

-

Time-Course Harvest: Harvest plant tissues (shoots and roots separately) at various time points after treatment (e.g., 0, 6, 12, 24, 48, 72 hours) to monitor the metabolic process over time.

-

Flash Freezing: Immediately flash-freeze the harvested tissues in liquid nitrogen to quench metabolic activity and store at -80°C until extraction.

-

Homogenization and Extraction:

-

Grind the frozen tissue to a fine powder in the presence of liquid nitrogen.

-

Extract the powdered tissue with a suitable solvent system, such as 80% methanol, acetonitrile, or an acetone:water mixture. The choice of solvent should be optimized for this compound and its expected metabolites.

-

Vortex the mixture thoroughly and centrifuge to pellet the plant debris.

-

Collect the supernatant containing the herbicide and its metabolites. Repeat the extraction process on the pellet to ensure complete recovery.

-

Metabolite Analysis and Quantification

-

Liquid Scintillation Counting (for radiolabeled studies): Quantify the total radioactivity in the extracts to determine the overall uptake and translocation of this compound.

-

High-Performance Liquid Chromatography (HPLC):

-

Separate the parent this compound from its metabolites using a reverse-phase C18 column.

-

Develop a gradient elution method using a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

If using radiolabeled this compound, a radiochromatography detector can be used to identify peaks corresponding to the parent compound and its metabolites.

-

-

Mass Spectrometry (MS):

-

Couple the HPLC system to a mass spectrometer (LC-MS/MS) for structural elucidation and sensitive quantification of metabolites.

-

Use electrospray ionization (ESI) in both positive and negative ion modes to detect a wide range of metabolites.

-

Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns of the parent herbicide and its metabolites, which aids in their identification.

-

Quantify the concentration of this compound and its metabolites using a standard curve of the analytical standards.

-

Enzyme Assays

-

Microsome and Cytosol Isolation:

-

Isolate microsomes (containing CYPs) and the cytosolic fraction (containing GSTs) from untreated plant tissues using differential centrifugation.

-

-

Cytochrome P450 Activity Assay:

-

Incubate the isolated microsomes with this compound and an NADPH-generating system.

-

Monitor the formation of this compound sulfoxide over time using LC-MS/MS.

-

-

Glutathione S-Transferase Activity Assay:

-

Incubate the cytosolic fraction with this compound sulfoxide and glutathione.

-

Monitor the formation of the this compound-glutathione conjugate using LC-MS/MS.

-

Visualizations

Caption: Hypothesized metabolic pathway of this compound in target weed species.

Caption: General experimental workflow for studying this compound metabolism in weeds.

Conclusion

The metabolic detoxification of this compound is a complex process central to its efficacy and the potential for resistance development in target weed species. While the general pathways of thiocarbamate metabolism, involving sulfoxidation and glutathione conjugation, provide a solid framework, species-specific quantitative data for weeds like Echinochloa crus-galli and Cirsium arvense are critically needed. The experimental protocols and visualization tools provided in this guide offer a comprehensive approach for researchers to investigate these knowledge gaps. Future research focusing on the identification and characterization of the specific CYP and GST isozymes involved in this compound metabolism will be instrumental in developing more effective and sustainable weed management strategies.

References

- 1. Fatty acid elongation is important in the activity of thiocarbamate herbicides and in safening by dichlormid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiocarbamate pesticides: a general introduction (EHC 76, 1988) [inchem.org]

- 3. Metabolism-Based Herbicide Resistance and Cross-Resistance in Crop Weeds: A Threat to Herbicide Sustainability and Global Crop Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Functional characterization of cytochrome P450 CYP81A subfamily to disclose the pattern of cross-resistance in Echinochloa phyllopogon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Plant glutathione S-transferases and herbicide detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. "Herbicide Metabolism: Crop Selectivity, Bioactivation, Weed Resistance" by Vijay K. Nandula, Dean E. Riechers et al. [digitalcommons.unl.edu]

Pebulate: A Technical Guide to its Environmental Fate and Transport

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the environmental fate and transport of the thiocarbamate herbicide, pebulate. This document summarizes key physicochemical properties, degradation pathways, and mobility characteristics. Detailed experimental methodologies for cited studies are provided, and key processes are visualized through diagrams to facilitate a deeper understanding of this compound's behavior in the environment.

Physicochemical Properties of this compound

The environmental behavior of this compound is governed by its distinct physicochemical properties. These characteristics influence its partitioning between soil, water, and air, and its susceptibility to various degradation processes. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₁NOS | [1] |

| Molecular Weight | 203.35 g/mol | [1] |

| Vapor Pressure | 8.85 x 10⁻² mm Hg at 25°C | [1] |

| Water Solubility | 100 mg/L at 25°C | [1] |

| Octanol-Water Partition Coefficient (log Kow) | 3.83 | [1] |

| Henry's Law Constant | 2.4 x 10⁻⁴ atm-cu m/mole (estimated) | [1] |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 291 - 719 mL/g | [1] |

Environmental Fate and Transport

This compound's journey in the environment is a complex interplay of transport and transformation processes. Once released, it is subject to volatilization, photodegradation, microbial breakdown, and movement through soil and water.

Degradation Pathways

This compound degrades in the environment through a combination of abiotic and biotic processes. The primary pathways include volatilization, atmospheric photolysis, soil biodegradation, and, to a lesser extent, hydrolysis.

A significant portion of applied this compound can be lost to the atmosphere through volatilization, especially from moist soil surfaces.[1] Once in the atmosphere, it is susceptible to degradation by photochemically-produced hydroxyl radicals, with an estimated atmospheric half-life of about 13 hours.[1] Thiocarbamates like this compound can also undergo direct photolysis by sunlight, breaking down into corresponding formamides, dialkylamines, mercaptans, and disulfides.[1]

In the soil, biodegradation is a key dissipation mechanism. Studies in aerobic sandy loam soil have shown a half-life of 36 to 60 days, indicating that microorganisms play a crucial role in its breakdown.[1] Chemical hydrolysis of this compound is a slow process, with over 90% of the parent compound remaining after 30 days in water.[1]

Transport and Mobility

The movement of this compound in the environment is primarily influenced by its moderate mobility in soil and its tendency to volatilize.

-

Soil Mobility: With Koc values ranging from 291 to 719, this compound is expected to have moderate mobility in soil.[1] This suggests a potential for leaching into groundwater, although its adsorption to soil organic matter will mitigate this to some extent. The mobility of thiocarbamate herbicides like this compound in soil is inversely related to the organic matter content.[2]

-

Volatilization: Volatilization is a significant transport pathway for this compound, especially from moist soil surfaces.[1] Its estimated Henry's Law constant of 2.4 x 10⁻⁴ atm-cu m/mole supports this.[1] Estimated volatilization half-lives for a model river and lake are 12 hours and 8 days, respectively.[1]

-

Runoff: Due to its moderate water solubility and mobility, this compound may be transported from agricultural fields to surface water bodies via runoff, particularly if heavy rainfall occurs shortly after application.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the environmental fate of this compound.

Table 1: Degradation and Dissipation

| Parameter | Value | Conditions | Reference |

| Atmospheric Half-Life | ~13 hours | Reaction with hydroxyl radicals | [1] |

| Soil Biodegradation Half-Life | 36 - 60 days | Aerobic sandy loam soil | [1] |

| Hydrolysis | >90% parent remaining after 30 days | Not specified | [1] |

| Volatilization from Soil | 40% of total applied volatilized in 25 hours | Not specified | [1] |

Table 2: Partitioning and Mobility

| Parameter | Value | Interpretation | Reference |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 291 - 719 mL/g | Moderate mobility in soil | [1] |

| Bioconcentration Factor (BCF) | 120 (estimated) | Moderate potential for bioconcentration | [1] |

Experimental Protocols

Detailed experimental protocols for the studies cited are often not fully available in publicly accessible databases. However, based on standard methodologies for pesticide environmental fate studies, the following outlines the likely experimental designs.

Soil Biodegradation Study (General Protocol)

-

Objective: To determine the rate of this compound degradation in soil under controlled laboratory conditions.

-

Soil: A well-characterized soil, such as a sandy loam, is typically used. The soil's physical and chemical properties, including organic matter content, pH, and microbial biomass, are documented.

-

Test Substance: Radiolabeled (e.g., ¹⁴C) this compound is often used to facilitate tracking of the parent compound and its degradation products.

-

Experimental Setup:

-

Soil samples are treated with a known concentration of this compound.

-

The treated soil is incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 40-60% of water holding capacity).

-

Aerobic conditions are maintained by ensuring adequate air exchange.

-

Duplicate or triplicate samples are taken at various time intervals.

-

-

Analysis:

-

Soil samples are extracted with an appropriate solvent.

-

The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to quantify the remaining this compound.

-

Degradation products can be identified using Mass Spectrometry (MS).

-

The rate of degradation and the half-life (DT₅₀) are calculated from the disappearance curve of the parent compound.

-

Determination of Soil Adsorption Coefficient (Koc) (General Protocol)

-

Objective: To quantify the partitioning of this compound between the soil and water phases.

-

Methodology (Batch Equilibrium Method):

-

Several soil types with varying organic carbon content are used.

-

Aqueous solutions of this compound at different concentrations are prepared.

-

Known masses of soil are equilibrated with the this compound solutions by shaking for a defined period (e.g., 24 hours) at a constant temperature.

-

After equilibration, the soil and water phases are separated by centrifugation.

-

The concentration of this compound remaining in the aqueous phase is measured.

-

-

Calculation:

-

The amount of this compound adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.

-

The soil-water distribution coefficient (Kd) is calculated for each concentration and soil type.

-

The Koc is then determined by normalizing the Kd value to the organic carbon content of the soil (Koc = (Kd / % organic carbon) * 100).

-

Volatilization from Soil (General Protocol)

-

Objective: To measure the rate of this compound volatilization from a soil surface.

-

Experimental Setup (Wind Tunnel or Volatilization Chamber):

-

A treated soil sample is placed in a chamber.

-